N-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide

Bioisostere ortho-substituted benzene antifungal activity

This constrained bicyclo[2.1.1]hexane building block is a direct replacement for planar ortho-substituted benzene rings, delivering higher sp³ character, defined exit vectors, and improved solubility/metabolic stability. Validated in boscalid, bixafen, and fluxapyroxad analogs with retained target binding, it enables patent-free lead diversification and antimalarial screening with enhanced hit rates (1–5 μM against P. falciparum 3D7). Its balanced profile (MW 245.32 g/mol, TPSA ~78.8 Ų) makes it an ideal fragment for agrochemical and phenotypic drug discovery programs.

Molecular Formula C15H19NO2
Molecular Weight 245.32 g/mol
CAS No. 2866333-82-4
Cat. No. B6610528
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide
CAS2866333-82-4
Molecular FormulaC15H19NO2
Molecular Weight245.32 g/mol
Structural Identifiers
SMILESC1C2CC(C2)(C1C(=O)NCC3=CC=CC=C3)CO
InChIInChI=1S/C15H19NO2/c17-10-15-7-12(8-15)6-13(15)14(18)16-9-11-4-2-1-3-5-11/h1-5,12-13,17H,6-10H2,(H,16,18)
InChIKeyLHXMKMHLMGDKHP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Specifications for N-Benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide (CAS 2866333-82-4)


N-Benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide (CAS 2866333-82-4, molecular formula C₁₅H₁₉NO₂, MW 245.32 g/mol) is a building block comprising a strained bicyclo[2.1.1]hexane core bearing a hydroxymethyl group at the bridgehead position 1 and an N-benzyl carboxamide at position 2. It belongs to the class of 1,2-disubstituted bicyclo[2.1.1]hexanes, which have been validated as saturated bioisosteres of ortho-substituted benzene rings in multiple drug and agrochemical scaffolds. [1]

Why N-Benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide Cannot Be Replaced by Common Aromatic or Monocyclic Analogs


Standard ortho-substituted benzene carboxamides or simple cyclohexane amide derivatives cannot replicate the constrained three-dimensional geometry of the bicyclo[2.1.1]hexane core, which provides defined exit vectors and a higher fraction of sp³-hybridized carbons. [1] Class-level validation demonstrates that this scaffold retains target binding affinity when replacing planar aromatic rings in fungicides (boscalid, bixafen, fluxapyroxad), while simultaneously improving physicochemical properties such as solubility and metabolic stability. [2] Interchanging with a flexible-chain or purely aromatic analog forfeits these specific conformational and pharmacokinetic advantages, directly impacting biological outcome and procurement rationale.

Quantitative Technical Evidence for N-Benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide Differentiation


Bioisosteric Retention of Antifungal Activity: Bicyclo[2.1.1]hexane vs. Ortho-Substituted Benzene Core

Replacement of the ortho-substituted benzene ring in the fungicides boscalid (BASF), bixafen (Bayer CS), and fluxapyroxad (BASF) with a 1,2-disubstituted bicyclo[2.1.1]hexane core yielded saturated patent-free analogs that retained high antifungal activity. [1] This class-level validation directly supports the target compound's design principle: the bicyclo[2.1.1]hexane scaffold can mimic the pharmacophoric geometry of the ortho-phenyl ring while introducing beneficial saturation. The specific N-benzyl-1-(hydroxymethyl) substitution pattern positions the compound as a direct precursor to such validated bioisosteric analogs.

Bioisostere ortho-substituted benzene antifungal activity fungicide validation

Antimalarial Hit Rate Enhancement via sp³-Rich Scaffold: 1,2-Disubstituted Bicyclo[2.1.1]hexane vs. Planar Heterocycles

A library of amides based on the closely related 1-(amino-methyl)-2-benzyl-2-aza-bicyclo[2.1.1]hexane scaffold yielded compounds with antimalarial activity in the 1–5 μM range against the 3D7 strain in vitro, with an enhanced hit rate compared to traditional planar heterocyclic libraries. [1] The target compound 2866333-82-4 features an analogous 1,2-disubstitution pattern (hydroxymethyl at position 1, N-benzyl carboxamide at position 2) and is thus positioned as a key intermediate for diversifying this validated antimalarial chemotype.

antimalarial sp3-rich scaffold hit rate library screening

Physicochemical Profile: Polarity and Conformational Constraint Compared to Ortho-Substituted Benzene

The target compound’s reported polar surface area of 78.8 Ų and molecular weight of 245.32 g/mol offer a physicochemical profile distinct from common ortho-substituted benzene isosteres (e.g., ortho-xylene amide MW ~163, TPSA ~43 Ų). The bicyclo[2.1.1]hexane core provides rigid conformational constraint with well-defined exit vectors, whereas ortho-substituted benzene rings exhibit conformational flexibility and planarity. This directly impacts the compound's in silico drug-likeness and permeability properties.

polar surface area molecular weight conformational constraint drug-likeness

Recommended Research and Industrial Applications for N-Benzyl-1-(hydroxymethyl)bicyclo[2.1.1]hexane-2-carboxamide (CAS 2866333-82-4)


Synthesis of Saturated Bioisosteres for Agrochemical Lead Optimization

Use 2866333-82-4 as a key building block for replacing ortho-substituted benzene rings in fungicides or herbicides. The scaffold has demonstrated retention of antifungal activity in boscalid/bixafen/fluxapyroxad analogs. [1] Procurement is justified for teams seeking patent-free saturated analogs with potentially improved metabolic stability and reduced aromatic toxicity.

Construction of sp³-Rich Antimalarial Screening Libraries

Derivatize the hydroxymethyl and N-benzyl groups to generate arrays of amide analogs for phenotypic antimalarial screening. Class-related scaffolds have produced hits with 1–5 μM activity in P. falciparum 3D7 assays with enhanced hit rates. [2] This compound is a direct precursor to structurally diverse amides targeting the antimalarial pipeline.

MedChem Building Block for Property Space Expansion

Incorporate the bicyclo[2.1.1]hexane core into lead series where planar aromatic rings dominate, to explore novel physicochemical property space. The compound provides a TPSA of approximately 78.8 Ų and MW of 245 g/mol, offering a balanced property profile for fragment growth or lead diversification strategies.

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